molecular formula C7H17N B14370156 2-Ethylpentan-1-amine CAS No. 90831-93-9

2-Ethylpentan-1-amine

Cat. No.: B14370156
CAS No.: 90831-93-9
M. Wt: 115.22 g/mol
InChI Key: JMWKVOZQRYHIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpentan-1-amine is an organic compound with the molecular formula C7H17N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is also known by other names such as 2-ethyl-1-pentylamine and 3-amino-methyl-hexane . It is used in various chemical processes and has applications in different fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpentan-1-amine can be synthesized through several methods. One common approach is the nucleophilic substitution of haloalkanes. In this method, a haloalkane reacts with ammonia or an amine to form the desired amine product. For example, 2-ethylpentyl bromide can react with ammonia to produce this compound .

Industrial Production Methods: Industrial production of primary amines like this compound often involves the reduction of nitriles or the reductive amination of aldehydes and ketones. These methods provide high yields and are suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpentan-1-amine undergoes various chemical reactions typical of primary amines. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylpentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylpentan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect biological pathways and processes, making it useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

90831-93-9

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

2-ethylpentan-1-amine

InChI

InChI=1S/C7H17N/c1-3-5-7(4-2)6-8/h7H,3-6,8H2,1-2H3

InChI Key

JMWKVOZQRYHIHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.